Chiral HPLC Resolution of (2R,4R)-Impurity C
In a validated stability-indicating chiral HPLC method, the (2R,4R)-brivaracetam (designated as (R,R)-brivaracetam) elutes at a retention time of 5.4 min, distinct from the active API (S,R)-brivaracetam and the other stereoisomeric impurities (R,S)-brivaracetam (4.9 min) and (S,S)-brivaracetam (6.6 min). The resolution between the (R,R)-impurity and (R,S)-impurity is 3.3, while resolution between (R,R) and (S,S) is 4.7, demonstrating clear baseline separation [1]. Under the British Pharmacopoeia (EP) method, impurity C exhibits a relative retention time of approximately 0.55 with reference to brivaracetam (RT ≈ 17 min), with a required minimum resolution of 1.5 between impurity B and impurity C peaks [2]. These orthogonal chromatographic signatures confirm that the (2R,4R)-isomer is analytically distinguishable from all other brivaracetam stereoisomers, and its identity can be verified by matched retention time against the EP CRS reference standard.
| Evidence Dimension | Chromatographic retention time and resolution (chiral HPLC) |
|---|---|
| Target Compound Data | (2R,4R)-brivaracetam (Impurity C): 5.4 min retention; resolution vs (R,S) = 3.3; vs (S,S) = 4.7 [1]. EP relative retention: 0.55 [2]. |
| Comparator Or Baseline | API (S,R)-brivaracetam: not specified in this method. (R,S)-impurity (Impurity B): 4.9 min; (S,S)-impurity (Impurity A): 6.6 min [1]. Impurity B relative retention: 0.48; Impurity A: 0.68 [2]. |
| Quantified Difference | Resolution (R,R) vs (R,S) = 3.3; Resolution (R,R) vs (S,S) = 4.7. EP relative retention spacing: Impurity B (0.48), Impurity C (0.55), Impurity A (0.68) — Impurity C occupies a unique intermediate elution position. |
| Conditions | Chiral PAK IG-U column (100 × 3.0 mm; 1.6 μm), mobile phase 10 mM ammonium bicarbonate / acetonitrile, isocratic, 40°C, 215 nm [1]. EP: amylose derivative chiral column (0.25 m × 4.6 mm, 10 μm), heptane/ethanol (80:20), 25°C, 205 nm [2]. |
Why This Matters
Unique retention time and resolution parameters enable unambiguous identification and quantification of the (2R,4R)-impurity C during batch release testing, preventing misidentification that could occur if an incorrect isomer reference standard were used.
- [1] Baksam V, N S, Pocha VR, Chakka VB, Ummadi RR, Kumar P. Development of an effective novel validated stability-indicating HPLC method for the resolution of brivaracetam stereoisomeric impurities. Chirality. 2020;32(9):1208-1219. doi:10.1002/chir.23269 View Source
- [2] British Pharmacopoeia 2025. Brivaracetam Monograph (Ph. Eur. monograph 3139). Stereoisomeric purity test: relative retention of impurity C = about 0.55; minimum resolution 1.5 between impurity B and C peaks. View Source
